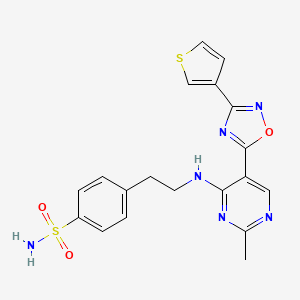

![molecular formula C8H14Cl2N6 B2515586 3-(アミノメチル)-N,N-ジメチル-[1,2,4]トリアゾロ[4,3-b]ピリダジン-6-アミン二塩酸塩 CAS No. 2126159-74-6](/img/structure/B2515586.png)

3-(アミノメチル)-N,N-ジメチル-[1,2,4]トリアゾロ[4,3-b]ピリダジン-6-アミン二塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

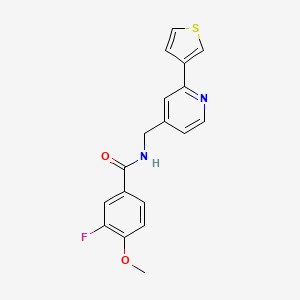

3-(Aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine dihydrochloride is a useful research compound. Its molecular formula is C8H14Cl2N6 and its molecular weight is 265.14. The purity is usually 95%.

BenchChem offers high-quality 3-(Aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品化学

この化合物とその誘導体は、さまざまな目的で医薬品化学で使用されてきました。 たとえば、c-Met阻害剤として使用されてきました 。 c-Metはタンパク質キナーゼであり、その阻害は特定の種類のがんの治療に役立ちます 。 さらに、これらの複素環系核を含む構造は、GABA Aアロステリックモジュレーター活性を示しています .

蛍光プローブ

これらの化合物は、蛍光プローブとして使用されてきました 。蛍光プローブは、特定の波長で光を吸収し、より長い波長で光を放出する物質です。 それらは、生物学的研究の多くの分野で使用されており、特定の生物学的プロセスを可視化および追跡するために使用されます .

ポリマーの構造単位

これらの化合物は、太陽電池で使用するためのポリマーに組み込まれてきました 。 太陽電池におけるこれらの化合物の使用は、その効率と安定性を向上させることができます .

BACE-1阻害

これらの化合物は、BACE-1阻害を示しています 。BACE-1は、アルツハイマー病患者の脳に見られるプラークを形成する物質であるベータアミロイドペプチドの生成において重要な役割を果たす酵素です。 したがって、BACE-1阻害剤は、アルツハイマー病の治療に使用される可能性があります .

抗菌活性

一連の新しいトリアゾロ[4,3-a]ピラジン誘導体が合成され、インビトロ抗菌活性について評価されました 。 これらの化合物のいくつかは、グラム陽性菌である黄色ブドウ球菌とグラム陰性菌である大腸菌の両方の菌株に対して、中程度から良好な抗菌活性を示しました .

創薬および最適化

この化合物は、構造に基づく創薬および医薬品化学リード最適化に使用されてきました 。 それは、新しい薬の開発において選択的なc-Met阻害剤として使用されてきました .

作用機序

Target of Action

Similar compounds have been reported to target the c-met protein kinase , which plays a crucial role in cellular growth, survival, and migration.

Mode of Action

Similar compounds have shown to inhibit c-met protein kinase , which could suggest that this compound may interact with its targets to inhibit their function, leading to changes in cellular processes.

Result of Action

Inhibition of c-met protein kinase by similar compounds has been associated with decreased cellular growth and survival .

特性

IUPAC Name |

3-(aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N6.2ClH/c1-13(2)7-4-3-6-10-11-8(5-9)14(6)12-7;;/h3-4H,5,9H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQLWAVAPQRHOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN2C(=NN=C2CN)C=C1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2H-1,3-benzodioxol-5-yl)-2-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2515503.png)

![[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride](/img/structure/B2515507.png)

![2-(3,4-dichlorophenyl)-5-(3-fluorophenyl)-5H,6H,7H-[1,2,4]triazolo[3,2-b][1,3]thiazin-7-one](/img/structure/B2515512.png)

![N-[(4-fluorophenyl)methyl]-3H-benzimidazole-5-carboxamide](/img/structure/B2515518.png)

![(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B2515519.png)

![3-(4-chloro-3-methylphenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide](/img/structure/B2515521.png)

![1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperidine](/img/structure/B2515524.png)